molecular formula C5H7N3O2 B8601703 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid

2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B8601703
M. Wt: 141.13 g/mol
InChI Key: WFPQGQMWACGEII-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted triazoles under metal-free conditions . Another efficient method involves the continuous-flow synthesis, which is atom-economical, highly selective, and environmentally benign .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous-flow reactors. This method ensures higher yields and safer handling of intermediates compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can yield different triazole-based compounds.

    Substitution: The triazole ring can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with biological targets, making it a potent inhibitor of enzymes and receptors. This interaction can lead to the inhibition of microbial growth, cancer cell proliferation, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(5-methyl-1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C5H7N3O2/c1-4-6-3-7-8(4)2-5(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

WFPQGQMWACGEII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NN1CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The final compound (5-methyl-[1,2,4]triazol-1-yl)-acetic acid was prepared using a method analogous to that of Example 14 step 14.2, (5-methyl-[1,2,4]triazol-1-yl)-acetic acid benzyl ester replacing intermediate 14.1 and using EtOH instead of MeOH/AcOH. LC-MS (B): tR=0.19 min; [M+H]+: 142.24.
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